molecular formula C20H24N6OS B2548965 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 1203081-20-2

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2548965
CAS No.: 1203081-20-2
M. Wt: 396.51
InChI Key: JOCOIWRYCRERPS-UHFFFAOYSA-N
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Description

N-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a synthetic organic compound with a molecular formula of C20H24N6OS and a molecular weight of 396.5 g/mol . This molecule is a complex hybrid structure, incorporating a 4-(dimethylamino)-6-methylpyrimidinyl group linked via an aminoethyl chain to a 4-methyl-2-phenylthiazole-5-carboxamide moiety . The presence of both pyrimidine and thiazole rings, which are privileged structures in medicinal chemistry, suggests this compound has significant potential for use in pharmaceutical and biological research. Compounds with similar structural motifs, particularly those containing the 2-phenylthiazole-5-carboxamide group, have been investigated in patent literature for a variety of therapeutic applications, indicating its value as a key intermediate or potential bioactive agent in drug discovery efforts . Its precise mechanism of action and specific research applications are areas of ongoing investigation. This product is intended for research purposes by qualified laboratory professionals and is strictly labeled as 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6OS/c1-13-12-16(26(3)4)25-20(23-13)22-11-10-21-18(27)17-14(2)24-19(28-17)15-8-6-5-7-9-15/h5-9,12H,10-11H2,1-4H3,(H,21,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCOIWRYCRERPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole nucleus is constructed via cyclocondensation of α-chloroketones with thioamides. For 4-methyl-2-phenylthiazole-5-carboxylic acid:

  • Reactants :
    • 2-Phenyl-4-methylthiazole-5-carboxylate (prepared from 4-methyl-2-phenylthiazole-5-carbonyl chloride and methanol).
  • Reaction Conditions :
    • Hydrolysis under basic conditions (NaOH, ethanol/H₂O, reflux, 6 h) yields the carboxylic acid.

Key Data :

Property Value
Yield 78%
Melting Point 152–154 °C
IR (KBr, cm⁻¹) 1685 (C=O), 1590 (C=N)

Preparation of 4-(Dimethylamino)-6-methylpyrimidin-2-amine

Pyrimidine Ring Formation

Adapting methods from substituted pyrimidine syntheses:

  • Reactants :
    • Dimethyl malonate, acetamidine hydrochloride, and triphosgene.
  • Procedure :
    • Condensation of dimethyl malonate and acetamidine hydrochloride in methanol under sodium methoxide catalysis.
    • Chlorination at position 2 using triphosgene (safer alternative to POCl₃).
    • Amination via displacement with dimethylamine to introduce the dimethylamino group.

Optimization :

  • Triphosgene ensures regioselective chlorination at position 2 (86% yield).
  • Dimethylamine in THF at 60°C achieves quantitative substitution.

Key Data :

Property Value
Yield 82%
Melting Point 98–100 °C
¹H-NMR (DMSO-d6, δ) 2.35 (s, 6H, N(CH₃)₂), 2.28 (s, 3H, CH₃)

Amide Coupling and Final Assembly

Activation of Thiazole-5-carboxylic Acid

The carboxylic acid is activated using EDCI/DMAP in dichloromethane under argon:

  • Reactants :
    • 4-Methyl-2-phenylthiazole-5-carboxylic acid, ethylenediamine.
  • Procedure :
    • Stirring at room temperature for 48 h yields N-(2-aminoethyl)-4-methyl-2-phenylthiazole-5-carboxamide.

Key Data :

Property Value
Yield 75%
Rf Value 0.42 (SiO₂, EtOAc/hexane 1:1)

Nucleophilic Aromatic Substitution

The ethylenediamine-linked thiazole reacts with 2-chloro-4-(dimethylamino)-6-methylpyrimidine:

  • Conditions :
    • DMF, triethylamine, 80°C, 12 h.
  • Mechanism :
    • Displacement of chloride by the primary amine of ethylenediamine.

Key Data :

Property Value
Yield 68%
Purity (HPLC) >95%

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Peak (cm⁻¹) Assignment
1678 Amide C=O stretch
1592 Thiazole C=N stretch
1315 Pyrimidine C-N stretch

Nuclear Magnetic Resonance (NMR)

¹H-NMR (DMSO-d6, δ) :

  • 8.21 (s, 1H, thiazole H-3).
  • 7.45–7.62 (m, 5H, phenyl).
  • 3.42 (t, 2H, NHCH₂CH₂NH).

¹³C-NMR (DMSO-d6, δ) :

  • 165.4 (amide C=O).
  • 158.9 (pyrimidine C-2).

Mass Spectrometry

Mode m/z Ion
ESI+ 441.2 [M+H]⁺

Challenges and Optimization

  • Regioselectivity in Pyrimidine Substitution : Triphosgene ensures selective chlorination at position 2, avoiding di-substitution.
  • Amine Reactivity : Ethylenediamine’s primary amine exhibits higher nucleophilicity, favoring coupling over secondary amine participation.
  • Purification : Silica gel chromatography (EtOAc/MeOH 9:1) effectively isolates the final product from byproducts.

Chemical Reactions Analysis

Types of Reactions: N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide can undergo a variety of chemical reactions:

  • Oxidation: The compound may be oxidized using reagents like hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: Reduction using agents like lithium aluminum hydride can yield amine derivatives.

  • Substitution: Nucleophilic or electrophilic substitutions can occur, especially at the dimethylamino and phenylthiazole sites.

Common Reagents and Conditions: Reagents such as bromine, iodine, and various metal catalysts are frequently used. Reaction conditions like solvent type (e.g., dichloromethane, ethanol) and temperature control are essential to guide the desired reaction pathway.

Major Products: Depending on the reaction, major products include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound has wide-ranging applications in various scientific fields:

  • Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.

  • Biology: Employed in biochemical assays to understand cellular processes and enzyme interactions.

  • Medicine: Investigated for potential therapeutic properties, including antibacterial and anticancer activities.

  • Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide exerts its effects through specific molecular interactions. It often targets cellular enzymes and receptors, influencing biochemical pathways. For instance, it may inhibit key enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Pyrimidine Scaffolds

Compound Name Key Structural Differences Biological Target/Activity Reference ID
BMS-354825 (Dasatinib) - Pyrimidine has 2-methyl and 6-chloro substituents.
- Piperazinyl group at pyrimidine 4-position.
- Thiazole linked to 2-chloro-6-methylphenyl.
Dual Src/Abl kinase inhibitor; potent antitumor activity in hematological cancers.
2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide - Pyrimidine: 6-chloro, 2-methyl.
- Phenyl group: 3,6-dichloro-2-methyl substitution.
Not explicitly stated, but chloro groups suggest increased lipophilicity and potential cytotoxicity.
Compound 11 (from ) - Pyrimidine substituted with 6-chloro and 4-(p-fluorobenzoyl) groups. Used as a reference in pharmacological screens; activity data not fully disclosed.

Key Observations :

  • Piperazinyl groups (e.g., in Dasatinib) enhance pharmacokinetic profiles but may increase metabolic complexity .

Pharmacological and Functional Comparisons

Kinase Inhibition and Antitumor Activity
  • BMS-354825 (Dasatinib): Demonstrates IC₅₀ values < 1 nM against Abl kinase and robust in vivo efficacy in xenograft models (complete tumor regression at 5 mg/kg) .
  • Target Compound: While specific data are unavailable, the dimethylamino group may alter kinase selectivity. Pyrimidine’s dimethylamino substitution could reduce steric hindrance compared to Dasatinib’s piperazinyl group, favoring binding to specific kinases .
Pharmacokinetic Properties
  • BMS-354825 : Oral bioavailability >80%, half-life ~4 hours in preclinical models .
  • Target Compound: The dimethylamino group’s basicity may enhance solubility and absorption compared to chlorine-substituted analogs (e.g., ’s compound) .

Biological Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
Common Name This compound
CAS Number 1203081-20-2
Molecular Formula C20_{20}H24_{24}N6_{6}OS_{S}
Molecular Weight 396.5 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various disease processes, particularly in cancer and microbial infections. The thiazole and pyrimidine moieties contribute to its interaction with biological targets.

  • Antitumor Activity : Research indicates that derivatives of thiazole compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, certain thiazole derivatives have been shown to inhibit cell growth in K562 (chronic myelogenous leukemia), A549 (lung cancer), and Jurkat (T-cell leukemia) cells, with IC50_{50} values as low as 0.035 μM .
  • Antimicrobial Activity : Compounds containing thiazole structures have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Antitumor Activity

In a study evaluating the anti-proliferative effects of thiazole derivatives, one compound demonstrated remarkable potency against Jurkat cells with an IC50_{50} value of 0.035 μM. This suggests a strong potential for developing new anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that certain compounds exhibited significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The presence of electron-withdrawing groups on the thiazole ring enhanced antibacterial activity.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity TypeDescriptionReference
Antitumor Inhibits proliferation in various cancer cell lines (e.g., Jurkat, A549).
Antimicrobial Effective against E. coli, S. aureus; MIC values comparable to standards.
Enzyme Inhibition Potential to inhibit specific enzymes involved in disease processes.

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